Lipoxygenin

Descripción

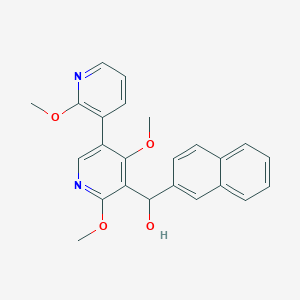

Structure

3D Structure

Propiedades

IUPAC Name |

[2,4-dimethoxy-5-(2-methoxypyridin-3-yl)pyridin-3-yl]-naphthalen-2-ylmethanol | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C24H22N2O4/c1-28-22-19(18-9-6-12-25-23(18)29-2)14-26-24(30-3)20(22)21(27)17-11-10-15-7-4-5-8-16(15)13-17/h4-14,21,27H,1-3H3 | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

OSVNGDATIGOCLA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=C(C(=NC=C1C2=C(N=CC=C2)OC)OC)C(C3=CC4=CC=CC=C4C=C3)O | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C24H22N2O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

402.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Foundational & Exploratory

Lipoxygenin as a Wnt Pathway Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

The canonical Wnt/β-catenin signaling pathway is a critical regulator of embryonic development and adult tissue homeostasis. Aberrant activation of this pathway is implicated in a multitude of diseases, most notably cancer. Consequently, the identification and characterization of novel Wnt pathway inhibitors are of significant interest for therapeutic development. This technical guide provides an in-depth overview of lipoxygenin, a 3,5-substituted-2,4-dimethoxypyridine derivative, and its function as a Wnt pathway inhibitor. This compound acts as a nonredox-type, noncompetitive inhibitor of 5-lipoxygenase (5-LO), an enzyme that has been shown to play a role in modulating Wnt signaling through its interaction with β-catenin. This document summarizes the current understanding of this compound's mechanism of action, presents available quantitative data on its inhibitory effects, details relevant experimental protocols for its study, and provides visual representations of the associated signaling pathways and experimental workflows.

Introduction to Wnt Signaling and the Role of 5-Lipoxygenase

The canonical Wnt signaling cascade is initiated by the binding of a Wnt ligand to a Frizzled (Fzd) receptor and its co-receptor, LRP5/6. This event leads to the recruitment of the Dishevelled (Dvl) protein and the subsequent disassembly of the β-catenin destruction complex, which is composed of Axin, Adenomatous Polyposis Coli (APC), Casein Kinase 1 (CK1), and Glycogen Synthase Kinase 3β (GSK3β). In the absence of a Wnt signal, this complex phosphorylates β-catenin, targeting it for ubiquitination and proteasomal degradation. Upon inhibition of the destruction complex, β-catenin accumulates in the cytoplasm and translocates to the nucleus, where it binds to T-cell factor/lymphoid enhancer-factor (TCF/LEF) transcription factors to activate the expression of Wnt target genes.

Recent studies have suggested a link between the 5-lipoxygenase (5-LO) pathway and Wnt signaling. 5-LO is a key enzyme in the biosynthesis of leukotrienes, which are inflammatory mediators. Evidence suggests that 5-LO may act as a scaffolding protein or chaperone that facilitates the nuclear translocation of β-catenin. Therefore, inhibiting 5-LO presents a novel strategy for downregulating Wnt/β-catenin signaling.

This compound: A 5-Lipoxygenase Inhibitor with Wnt Inhibitory Activity

This compound is a small molecule identified as a noncompetitive inhibitor of 5-lipoxygenase. Its inhibitory effect on the Wnt pathway is believed to occur through the disruption of the 5-LO/β-catenin complex, thereby reducing the nuclear accumulation of β-catenin and subsequent target gene transcription.

Chemical and Physical Properties

| Property | Value |

| CAS Number | 2247911-68-6[1] |

| Molecular Formula | C₂₄H₂₂N₂O₄[1] |

| Formula Weight | 402.4 g/mol [1] |

| Formal Name | 2′,4,6-trimethoxy-α-2-naphthalenyl-[3,3′-bipyridine]-5-methanol[1] |

Quantitative Data: Inhibitory Activity of this compound

The following table summarizes the reported half-maximal inhibitory concentrations (IC₅₀) for this compound against 5-lipoxygenase and Wnt-dependent signaling.

| Target/Assay | Cell Line | IC₅₀ Value | Reference |

| 5-LO product synthesis | Isolated human granulocytes | 5 µM | [1] |

| Wnt-dependent signaling (luciferase reporter assay) | HEK293T cells | 3.7 µM | [1] |

Signaling Pathway and Mechanism of Inhibition

The following diagrams illustrate the canonical Wnt signaling pathway and the proposed mechanism of inhibition by this compound.

References

An In-depth Technical Guide to the Discovery and Synthesis of Lipoxygenin

A Note on the Nomenclature: The term "Lipoxygenin" refers to a specific, non-redox 5-lipoxygenase (5-LO) inhibitor. It is a distinct chemical entity and should not be confused with the broader terms "lipoxygenase" (an enzyme family) or "lipoxin" (a class of lipid mediators). This guide provides a comprehensive overview of the discovery, synthesis, and biological activity of this compound (CAS 2247911-68-6), formally known as 2',4,6-trimethoxy-alpha-2-naphthalenyl-[3,3'-bipyridine]-5-methanol.

Discovery and Initial Characterization

This compound was identified through a multi-pronged approach combining chemical proteomics and in silico target prediction. The discovery was first reported by Brand et al. in a 2018 publication in Cell Chemical Biology. The researchers aimed to identify the molecular targets of bioactive small molecules discovered through cell-based screening.

The initial screening identified a dimethoxypyrimidine compound as an inhibitor of the Wnt signaling pathway. To elucidate its mechanism of action, the researchers employed a combination of experimental and computational methods. This dual approach pointed towards arachidonate 5-lipoxygenase (5-LO) as a primary target. Subsequent enzymatic assays confirmed this prediction, and the compound was named this compound to reflect its inhibitory action on this enzyme.

This discovery highlighted a novel link between the 5-lipoxygenase pathway and developmental signaling pathways such as Wnt.

Chemical Synthesis

While the seminal paper by Brand et al. (2018) establishes the biological activity of this compound, it does not provide a detailed synthetic protocol, noting that the compound was part of a larger chemical library. However, based on its chemical structure—2',4,6-trimethoxy-alpha-2-naphthalenyl-[3,3'-bipyridine]-5-methanol—a plausible synthetic route can be devised based on established organic chemistry principles.

The synthesis would likely involve a multi-step process culminating in the formation of the final bipyridine methanol structure. A key step would be the coupling of two substituted pyridine rings to form the bipyridine core. This could be achieved through a Suzuki or Stille coupling reaction. Subsequent functional group manipulations would lead to the final product.

A logical, though not definitively published, workflow for the synthesis of this compound is proposed below.

Caption: Proposed synthetic workflow for this compound.

Quantitative Data on Biological Activity

This compound has been characterized as a multi-target inhibitor, affecting several key signaling pathways in addition to its primary target, 5-lipoxygenase. The following tables summarize the available quantitative data on its inhibitory activities.

| Target Enzyme/Pathway | IC50 Value (µM) | Cell System |

| 5-Lipoxygenase (5-LO) | 5 | Isolated human granulocytes |

| Wnt Signaling | 3.7 | HEK293T cells |

| TGF-β Signaling | 3.2 | HEK293T cells |

| Hedgehog (Hh) Signaling | 9.3 | Shh-LIGHT2 cells |

| Bone Morphogenetic Protein (BMP) Signaling | 9.6 | HEK293T cells |

| Activin A Signaling | 8.2 | HEK293T cells |

Table 1: Inhibitory Activity of this compound on Various Signaling Pathways.

| Physicochemical Property | Value |

| Molecular Formula | C24H22N2O4 |

| Molecular Weight | 402.4 g/mol |

| Purity | >98% |

| Formulation | Crystalline solid |

| Solubility (DMF) | 30 mg/mL |

| Solubility (DMSO) | 30 mg/mL |

| λmax | 225 nm |

Table 2: Physicochemical Properties of this compound. [1]

Experimental Protocols

5-Lipoxygenase (5-LO) Inhibition Assay (Representative Protocol)

The inhibitory activity of this compound on 5-LO was determined in isolated human granulocytes. A representative protocol for such an assay is as follows:

-

Isolation of Human Granulocytes:

-

Whole blood is collected from healthy donors.

-

Granulocytes are isolated using density gradient centrifugation (e.g., with Ficoll-Paque).

-

The isolated cells are washed and resuspended in a suitable buffer.

-

-

Enzyme Inhibition Assay:

-

Granulocytes are pre-incubated with various concentrations of this compound or a vehicle control (e.g., DMSO) for a specified time (e.g., 15 minutes) at 37°C.

-

The 5-LO pathway is stimulated by adding a calcium ionophore, such as A23187.

-

The reaction is allowed to proceed for a set time (e.g., 10 minutes) at 37°C.

-

The reaction is terminated by the addition of a quenching solution (e.g., methanol or a stop solution containing a suitable internal standard).

-

-

Quantification of 5-LO Products:

-

The quenched samples are centrifuged to pellet cellular debris.

-

The supernatant, containing the 5-LO products (e.g., leukotrienes), is collected.

-

The concentration of 5-LO products is quantified using a suitable analytical method, such as enzyme-linked immunosorbent assay (ELISA) or liquid chromatography-mass spectrometry (LC-MS).

-

-

Data Analysis:

-

The percentage of inhibition for each concentration of this compound is calculated relative to the vehicle control.

-

The IC50 value is determined by plotting the percentage of inhibition against the logarithm of the inhibitor concentration and fitting the data to a dose-response curve.

-

Caption: Experimental workflow for 5-LO inhibition assay.

Signaling Pathway Modulation

This compound's primary mechanism of action is the inhibition of 5-lipoxygenase, a key enzyme in the biosynthesis of leukotrienes from arachidonic acid. Leukotrienes are potent pro-inflammatory lipid mediators. By inhibiting 5-LO, this compound effectively blocks the production of these inflammatory molecules.

Caption: Inhibition of the 5-Lipoxygenase pathway by this compound.

Beyond its effects on the 5-LO pathway, this compound has been shown to modulate several developmental signaling pathways. This suggests a broader range of biological activities and potential therapeutic applications. The inhibition of Wnt, TGF-β, Hedgehog, and BMP signaling pathways indicates that this compound may interfere with fundamental cellular processes such as proliferation, differentiation, and morphogenesis. The precise molecular mechanisms by which this compound inhibits these pathways are still under investigation and represent an active area of research.

Interestingly, at concentrations of 5 and 10 µM, this compound has been observed to increase the levels of troponin T, a marker for cardiomyocyte differentiation, in human induced pluripotent stem cells (iPSCs) that are stimulated with BMP4 and a GSK3 inhibitor.[1] This suggests a potential role for this compound in cardiac tissue engineering and regenerative medicine.

Conclusion

This compound is a novel small molecule inhibitor of 5-lipoxygenase with additional inhibitory effects on key developmental signaling pathways. Its discovery through a combination of chemical proteomics and in silico methods showcases a powerful approach for target deconvolution in modern drug discovery. The multifaceted biological profile of this compound, particularly its ability to modulate inflammatory and developmental pathways, makes it a valuable tool for chemical biology research and a potential starting point for the development of new therapeutic agents for a range of diseases, including inflammatory disorders and potentially in regenerative medicine. Further research is warranted to fully elucidate its mechanisms of action and to explore its therapeutic potential in preclinical and clinical settings.

References

Lipoxygenase in Developmental Signaling: A Technical Guide

Abstract Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids (PUFAs) to produce a wide array of bioactive lipid mediators. These molecules, known collectively as oxylipins in plants and eicosanoids or docosanoids in animals, are pivotal signaling agents in a multitude of developmental processes. In plants, LOX-derived compounds like jasmonic acid regulate everything from seed germination and root development to fruit ripening and defense responses. In animals, LOX pathways are integral to embryonic development, neurodevelopment, and inflammatory responses. However, the dysregulation of LOX signaling is critically implicated in pathological development, most notably in cancer, where it promotes tumor growth, metastasis, and angiogenesis. This technical guide provides an in-depth exploration of the core roles of lipoxygenase in developmental signaling, presents quantitative data from key studies, outlines fundamental experimental protocols, and visualizes the central signaling cascades for researchers, scientists, and drug development professionals.

Introduction to Lipoxygenases

Lipoxygenases are a family of oxidoreductase enzymes that catalyze the insertion of molecular oxygen into polyunsaturated fatty acids containing a cis,cis-1,4-pentadiene structure.[1][2] The primary substrates for LOX enzymes in plants are linoleic acid and α-linolenic acid, while in animals, it is predominantly arachidonic acid (AA).[1][3] The enzymatic reaction produces hydroperoxy fatty acids (e.g., hydroperoxyeicosatetraenoic acids or HPETEs from AA), which are unstable intermediates.[4][5] These intermediates are subsequently metabolized by other enzymes into a diverse group of potent signaling molecules.[6][7]

LOX enzymes are classified based on the positional specificity of oxygen insertion on the fatty acid carbon chain. In mammals, the major isoforms are:

-

5-Lipoxygenase (5-LOX): Primarily involved in the synthesis of leukotrienes, which are potent mediators of inflammation.[4][8]

-

12-Lipoxygenase (12-LOX): Generates 12-HPETE, a precursor to 12-hydroxyeicosatetraenoic acid (12-HETE) and hepoxilins. This pathway is strongly associated with cancer progression.[9][10]

-

15-Lipoxygenase (15-LOX): Can produce a variety of metabolites and is involved in both pro- and anti-inflammatory signaling.[4][5]

In plants, LOXs are typically categorized as 9-LOX and 13-LOX, which are crucial for producing oxylipins that regulate growth, development, and stress responses.[1][11]

The Lipoxygenase Signaling Pathway: A General Overview

The LOX signaling cascade is initiated by the release of PUFAs, such as arachidonic acid, from the sn-2 position of membrane phospholipids. This release is typically catalyzed by phospholipase A₂ (PLA₂) in response to various extracellular stimuli, including growth factors and cytokines.[1][12] The free PUFA is then available for oxygenation by a LOX enzyme. The resulting hydroperoxide can then be reduced to a more stable hydroxy fatty acid or serve as a substrate for downstream enzymes, leading to the formation of specific bioactive lipids like leukotrienes, lipoxins, and hepoxilins.[2][10][13] These lipid mediators can then act as autocrine or paracrine signals, binding to cell surface or nuclear receptors to elicit a cellular response.[2]

Role of LOX in Plant Developmental Signaling

In plants, the LOX pathway and its products, collectively known as oxylipins, are fundamental regulators of development and stress adaptation.[14][15] The most well-characterized plant oxylipin is the phytohormone jasmonic acid (JA).[1][6] The biosynthesis of JA is initiated by the 13-LOX enzyme, which oxygenates α-linolenic acid.[1] JA and its derivatives are involved in a wide range of developmental processes, including:

-

Seed Germination and Seedling Growth: LOX activity is crucial for successful seed germination.[1]

-

Root Development: Oxylipins produced by the 9-LOX pathway have been shown to regulate lateral root formation.[6][16]

-

Fruit Ripening and Senescence: The expression of specific LOX genes is regulated by developmental cues and the hormone ethylene during fruit ripening.[1][17]

-

Defense and Stress Responses: Upon wounding or pathogen attack, the JA pathway is activated, leading to the expression of defense-related genes.[15][18]

Role of LOX in Animal Developmental Signaling

In animals, LOX pathways are crucial for both normal physiological development and have been co-opted in developmental pathologies like cancer.

Embryonic and Fetal Development

Arachidonic acid and its metabolites are essential for normal fetal growth and infant development.[3][19] The LOX pathway is required for the proper differentiation of fetal thymocytes, the precursor cells of the immune system's T-cells.[20] Studies have shown that inhibiting LOX pathways can disrupt this developmental process.[20] Additionally, specific LOX enzymes (ALOX12B and ALOXE3) are critical in forming the skin's water permeability barrier, a vital function for terrestrial life.[13]

Neurodevelopment

Emerging evidence highlights a role for LOX pathways in the central nervous system (CNS).[21] Microglia, the resident immune cells of the CNS, are involved in critical neurodevelopmental processes like synaptic pruning. The 5-LOX and 12/15-LOX pathways are implicated in regulating microglia-mediated physiological and pathological processes, and their dysregulation may contribute to neurodevelopmental disorders.[21]

Pathological Development: Cancer

One of the most studied roles of LOX in development is its contribution to tumorigenesis. Multiple LOX isoforms, particularly 12-LOX, are overexpressed in various human cancers, including gastric, prostate, lung, and breast cancer.[4][9][22][23] The metabolic product of 12-LOX, 12-HETE, acts as a key intracellular signaling molecule that promotes several hallmarks of cancer:

-

Proliferation and Survival: 12-HETE can stimulate cancer cell growth and inhibit apoptosis.[10][23]

-

Invasion and Metastasis: 12-LOX promotes the invasion and metastasis of cancer cells, in part by inducing epithelial-mesenchymal transition (EMT).[9]

-

Angiogenesis: The 12-LOX pathway stimulates the formation of new blood vessels (angiogenesis) to supply the growing tumor, partly by increasing the expression of factors like Vascular Endothelial Growth Factor (VEGF).[10][23]

Quantitative Data Summary

The following tables summarize quantitative findings from studies investigating the role of lipoxygenase in cancer development.

Table 1: Expression of 12-LOX in Cancer vs. Adjacent Normal Tissues

| Cancer Type | Method | Finding | Reference |

|---|---|---|---|

| Gastric Cancer | Immunohistochemistry | Protein expression of 12-LOX was significantly increased in cancer tissue compared to adjacent normal mucosa. | [9] |

| Prostate Cancer | mRNA Analysis | 12-LOX mRNA expression was elevated in malignant prostate epithelial cells compared to normal cells. | [22] |

| Skin Cancer (Mouse Model) | Enzyme Activity Assay | 12-LOX enzyme activity was elevated 6-fold in papillomas and 3-fold in carcinomas compared to normal tissue. |[22] |

Table 2: Effects of 12-LOX Inhibition on Non-Small Cell Lung Cancer (NSCLC) Cell Lines

| Cell Line | Treatment | Effect | Finding | Reference |

|---|---|---|---|---|

| A549, SK-MES1, H460, H647 | Baicalein (12-LOX inhibitor) | Cell Survival | Decreased lung cancer cell survival. | [23] |

| A549, SK-MES1, H460, H647 | 12(S)-HETE (12-LOX product) | Cell Proliferation | Increased cellular proliferation. | [23] |

| A549, SK-MES1 | Baicalein (12-LOX inhibitor) | Gene Expression | Downregulation of bcl-2, VEGF, integrin α2, and integrin α4. |[23] |

Key Experimental Protocols

Investigating the role of LOX in developmental signaling involves a multi-faceted approach combining biochemical, molecular, and cell-based assays.

Measuring LOX Expression

-

Quantitative Real-Time PCR (qRT-PCR): Used to quantify the mRNA expression levels of specific LOX isoforms (e.g., ALOX12) in cells or tissues. Total RNA is first isolated and reverse-transcribed into cDNA. Gene-specific primers are then used to amplify the target cDNA in the presence of a fluorescent dye (e.g., SYBR Green). The amount of fluorescence is proportional to the amount of amplified product, allowing for quantification relative to a housekeeping gene.

-

Western Blot Analysis: Used to detect and quantify the protein levels of a specific LOX enzyme. Total protein is extracted from cells or tissues, separated by size via SDS-PAGE, and transferred to a membrane. The membrane is then incubated with a primary antibody specific to the LOX isoform of interest, followed by a secondary antibody conjugated to an enzyme (e.g., HRP) for detection via chemiluminescence.

-

Immunohistochemistry (IHC): Used to visualize the localization and expression of LOX proteins within tissue sections. Thin slices of paraffin-embedded or frozen tissue are incubated with a primary antibody against the LOX protein. A secondary antibody linked to a reporter enzyme is then added, which catalyzes a reaction to produce a colored precipitate at the site of the antigen, allowing for microscopic visualization.[9]

Measuring LOX Activity

A common method is the spectrophotometric assay, which measures the formation of conjugated dienes, a characteristic product of the LOX reaction.

-

Substrate Preparation: Prepare a buffered solution of a PUFA substrate (e.g., arachidonic acid or linoleic acid).

-

Enzyme Preparation: Prepare a crude or purified enzyme extract from the cells or tissue of interest.

-

Reaction Initiation: Add the enzyme extract to the substrate solution to initiate the reaction.

-

Detection: Monitor the increase in absorbance at 234 nm over time using a spectrophotometer. The hydroperoxy products containing conjugated dienes have a characteristic absorbance peak at this wavelength.

-

Calculation: The rate of increase in absorbance is used to calculate the enzyme activity, typically expressed in units per milligram of protein.

Analysis of LOX Metabolites

Liquid Chromatography-Mass Spectrometry (LC-MS/MS) is the gold standard for identifying and quantifying specific LOX metabolites (e.g., HETEs, leukotrienes).

-

Lipid Extraction: Lipids are extracted from samples (e.g., cell culture media, plasma, tissue homogenates) using a method like solid-phase extraction or liquid-liquid extraction.

-

Chromatographic Separation: The extracted lipids are injected into a high-performance liquid chromatography (HPLC) system, which separates the different lipid species based on their physicochemical properties (e.g., polarity).

-

Mass Spectrometry Detection: As the separated lipids elute from the HPLC column, they are ionized and enter a mass spectrometer. The mass spectrometer separates the ions based on their mass-to-charge ratio (m/z) and fragments them. The specific masses and fragmentation patterns allow for highly sensitive and specific identification and quantification of each metabolite.

Functional Assays

-

Cell Proliferation/Survival Assays: To assess the effect of LOX activity on cell growth, assays like the BrdU (bromodeoxyuridine) incorporation assay can be used.[23] Cells are treated with LOX inhibitors or metabolites, and then incubated with BrdU, a synthetic nucleoside that is incorporated into newly synthesized DNA. The amount of incorporated BrdU, detected with a specific antibody, is a measure of cell proliferation.

-

Apoptosis Assays: To determine if LOX inhibition induces programmed cell death, methods like FACS (Fluorescence-Activated Cell Sorting) analysis using Annexin V and propidium iodide staining can be employed. Annexin V binds to phosphatidylserine on the outer leaflet of apoptotic cells, allowing for their quantification.

-

Cell Invasion Assays: The Boyden chamber or Transwell migration assay is commonly used to measure the invasive potential of cancer cells. Cells are seeded in the upper chamber of a Transwell insert, which has a porous membrane coated with a basement membrane extract (e.g., Matrigel). The lower chamber contains a chemoattractant. After incubation, the number of cells that have invaded through the membrane and migrated to the lower surface is quantified.

References

- 1. Specific Roles of Lipoxygenases in Development and Responses to Stress in Plants - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Lipoxygenase - Wikipedia [en.wikipedia.org]

- 3. researchgate.net [researchgate.net]

- 4. Inflammation, Cancer and Oxidative Lipoxygenase Activity are Intimately Linked - PMC [pmc.ncbi.nlm.nih.gov]

- 5. Emerging role of 12/15-Lipoxygenase (ALOX15) in human pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Novel Oxylipin Signaling Cascades - PMC [pmc.ncbi.nlm.nih.gov]

- 7. THE LIPOXYGENASE PATHWAY | Annual Reviews [annualreviews.org]

- 8. mdpi.com [mdpi.com]

- 9. spandidos-publications.com [spandidos-publications.com]

- 10. Cyclooxygenases and lipoxygenases in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 11. researchgate.net [researchgate.net]

- 12. Lipoxygenases and lipid signaling in vascular cells in diabetes - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. Hepoxilin - Wikipedia [en.wikipedia.org]

- 14. Lipoxygenases in plants--their role in development and stress response - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. bioone.org [bioone.org]

- 16. academic.oup.com [academic.oup.com]

- 17. academic.oup.com [academic.oup.com]

- 18. Frontiers | Fungal and bacterial oxylipins are signals for intra- and inter-cellular communication within plant disease [frontiersin.org]

- 19. discovery.dundee.ac.uk [discovery.dundee.ac.uk]

- 20. academic.oup.com [academic.oup.com]

- 21. Lipoxygenase Metabolism: Critical Pathways in Microglia-mediated Neuroinflammation and Neurodevelopmental Disorders - PubMed [pubmed.ncbi.nlm.nih.gov]

- 22. aacrjournals.org [aacrjournals.org]

- 23. ascopubs.org [ascopubs.org]

The Lipoxygenase Superfamily: A Technical Guide to Structure, Function, and Therapeutic Potential

For Researchers, Scientists, and Drug Development Professionals

Abstract

Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that play a critical role in the metabolism of polyunsaturated fatty acids (PUFAs), leading to the generation of a diverse array of bioactive lipid mediators. These mediators, including leukotrienes and lipoxins, are pivotal in regulating a wide spectrum of physiological and pathological processes, from inflammation and immune responses to cancer and cardiovascular disease. This technical guide provides a comprehensive overview of the chemical structure, biochemical properties, and signaling pathways associated with the lipoxygenase superfamily, with a particular focus on their enzymatic products. Detailed experimental protocols for assessing lipoxygenase activity are also presented to facilitate further research and drug development in this critical area of molecular medicine.

Chemical Structure of Lipoxygenases and Their Products

Lipoxygenases are complex proteins with a conserved three-dimensional structure that is essential for their catalytic activity. Their primary products, such as lipoxins, are highly specific chemical entities with distinct structures that dictate their biological function.

The Lipoxygenase Enzyme

Lipoxygenase enzymes are globular proteins typically consisting of two main domains: a smaller N-terminal β-barrel domain and a larger C-terminal α-helical catalytic domain.[1] The active site, which contains a single non-heme iron atom, is located within the C-terminal domain.[2][3] This iron atom is crucial for the catalytic activity of the enzyme and is coordinated by several conserved histidine residues and the C-terminal carboxyl group.[4][5]

The structure of mammalian lipoxygenases is more compact than their plant counterparts, featuring a U-shaped active site cavity that accommodates substrates like arachidonic acid.[5] This structural feature is a key determinant of the enzyme's substrate specificity and the regioselectivity of the oxygenation reaction.

Lipoxins: Key Bioactive Products

Lipoxins are a class of specialized pro-resolving mediators (SPMs) generated through the lipoxygenase pathway.[6] They are eicosanoids, meaning they are derived from 20-carbon fatty acids, primarily arachidonic acid. The two principal lipoxins are Lipoxin A4 (LXA4) and Lipoxin B4 (LXB4). Their chemical structures are characterized by a conjugated tetraene system and three hydroxyl groups, which are critical for their biological activity.[6]

Aspirin can trigger the formation of epimeric forms of lipoxins, known as aspirin-triggered lipoxins (ATLs), such as 15-epi-LXA4.[7] These epimers often exhibit enhanced biological activity compared to their native counterparts.

Physicochemical and Biochemical Properties

The function of lipoxygenases and the biological effects of their products are underpinned by their specific physicochemical and biochemical properties.

Properties of Lipoxygenase Enzymes

Lipoxygenases are classified based on the positional specificity of the oxygen insertion into their substrate. For example, 5-lipoxygenase (5-LOX) introduces oxygen at the 5th carbon of arachidonic acid.[8] The catalytic mechanism of lipoxygenases involves the stereospecific abstraction of a hydrogen atom from a bis-allylic methylene group of the fatty acid substrate, followed by the insertion of molecular oxygen.[4]

Table 1: General Properties of Human Lipoxygenase Isoforms

| Property | 5-Lipoxygenase (ALOX5) | 12-Lipoxygenase (ALOX12) | 15-Lipoxygenase-1 (ALOX15) |

| Gene | ALOX5 | ALOX12 | ALOX15 |

| Primary Substrate | Arachidonic Acid | Arachidonic Acid | Arachidonic Acid, Linoleic Acid |

| Major Products | 5-HPETE, Leukotrienes | 12-HPETE, 12-HETE | 15-HPETE, 15-HETE, Lipoxins |

| Cellular Localization | Nucleus, Cytosol | Cytosol, Membranes | Cytosol, Membranes |

| Key Biological Role | Pro-inflammatory mediator synthesis | Platelet activation, inflammation | Anti-inflammatory, pro-resolving |

Properties of Lipoxins

Lipoxins are potent signaling molecules that exert their effects at nanomolar concentrations. Their biological activity is mediated through specific G protein-coupled receptors, primarily the ALX/FPR2 receptor.[9]

Table 2: Physicochemical Properties of Lipoxin A4 (LXA4)

| Property | Value |

| Molecular Formula | C20H32O5[10] |

| Molecular Weight | 352.5 g/mol [10] |

| IUPAC Name | (5S,6R,7E,9E,11Z,13E,15S)-5,6,15-trihydroxyicosa-7,9,11,13-tetraenoic acid[10] |

| Biological Half-life | Short, rapidly metabolized in vivo[9] |

Signaling Pathways

The lipoxygenase pathway is a central hub in cellular signaling, influencing a wide range of biological responses. The products of this pathway, particularly lipoxins, activate specific signaling cascades that are crucial for the resolution of inflammation.

Biosynthesis of Lipoxins

The biosynthesis of lipoxins is a complex process that often involves the coordinated action of different lipoxygenase isoforms in a process known as transcellular biosynthesis.[7] For instance, the synthesis of LXA4 can be initiated by 15-LOX in epithelial cells or monocytes, which convert arachidonic acid to 15-hydroperoxyeicosatetraenoic acid (15-HPETE). This intermediate is then transferred to leukocytes where 5-LOX converts it to LXA4.[11]

Lipoxin Signaling in Inflammation Resolution

Lipoxins actively promote the resolution of inflammation by binding to the ALX/FPR2 receptor on immune cells, such as neutrophils and macrophages.[9] This interaction initiates a signaling cascade that inhibits neutrophil chemotaxis and infiltration into inflamed tissues, stimulates the clearance of apoptotic cells by macrophages (efferocytosis), and shifts the balance from pro-inflammatory to anti-inflammatory cytokine production.[12][13]

Experimental Protocols

The study of lipoxygenase activity is fundamental to understanding its role in health and disease. Various assays have been developed to quantify enzyme activity and screen for potential inhibitors.

Spectrophotometric Assay for Lipoxygenase Activity

This is a widely used method that relies on the detection of the conjugated diene hydroperoxide product, which absorbs light at 234 nm.[14][15]

Principle: Lipoxygenase catalyzes the oxidation of a polyunsaturated fatty acid substrate (e.g., linoleic acid or arachidonic acid), leading to the formation of a conjugated diene system in the product that can be measured spectrophotometrically.

Materials:

-

Spectrophotometer capable of measuring absorbance at 234 nm

-

Quartz cuvettes

-

Lipoxygenase enzyme preparation (e.g., from soybean or purified recombinant enzyme)

-

Substrate solution (e.g., sodium linoleate or arachidonic acid in buffer)

-

Buffer (e.g., 0.1 M sodium phosphate buffer, pH 8.0)

-

Test compounds (potential inhibitors) dissolved in a suitable solvent (e.g., DMSO)

Procedure:

-

Prepare the reaction mixture in a quartz cuvette by adding the buffer, enzyme solution, and the test compound (or solvent control).

-

Incubate the mixture at a controlled temperature (e.g., 25°C) for a specified period (e.g., 10 minutes).

-

Initiate the reaction by adding the substrate solution to the cuvette and mix quickly.

-

Immediately monitor the change in absorbance at 234 nm over time (e.g., for 5 minutes).

-

The rate of increase in absorbance is proportional to the lipoxygenase activity.

Calculation of Inhibition: The percentage of inhibition of lipoxygenase activity by a test compound can be calculated using the following formula:

% Inhibition = [(Activity_control - Activity_sample) / Activity_control] * 100

Where Activity_control is the rate of reaction in the absence of the inhibitor and Activity_sample is the rate of reaction in the presence of the test compound.

Fluorometric Assay for Lipoxygenase Activity

Fluorometric assays offer higher sensitivity compared to spectrophotometric methods and are suitable for high-throughput screening.[16][17]

Principle: A non-fluorescent probe is used that, upon reaction with the hydroperoxide product of the lipoxygenase reaction, is converted into a highly fluorescent molecule. The increase in fluorescence is proportional to the enzyme activity.

Materials:

-

Fluorescence plate reader

-

96-well or 384-well plates (black plates are recommended to minimize background fluorescence)

-

Lipoxygenase enzyme and substrate

-

Fluorometric probe

-

Buffer and test compounds

Procedure:

-

Dispense the reaction buffer, enzyme, and test compounds into the wells of the microplate.

-

Add the fluorometric probe to each well.

-

Initiate the reaction by adding the substrate.

-

Immediately measure the fluorescence intensity at the appropriate excitation and emission wavelengths (e.g., Ex/Em = 500/536 nm) in a kinetic mode.

-

The rate of fluorescence increase corresponds to the lipoxygenase activity.

Conclusion

The lipoxygenase pathway and its bioactive products, such as lipoxins, represent a fundamentally important area of research with significant therapeutic implications. A thorough understanding of the chemical structures, biochemical properties, and signaling mechanisms of these molecules is crucial for the development of novel therapies for a wide range of inflammatory and proliferative diseases. The experimental protocols provided in this guide offer a starting point for researchers to further investigate this complex and promising field. The continued exploration of the lipoxygenase superfamily holds great promise for the future of medicine.

References

- 1. The structural basis for specificity in lipoxygenase catalysis - PMC [pmc.ncbi.nlm.nih.gov]

- 2. The structure and function of lipoxygenase - PubMed [pubmed.ncbi.nlm.nih.gov]

- 3. scispace.com [scispace.com]

- 4. Lipoxygenase - Wikipedia [en.wikipedia.org]

- 5. An ensemble of lipoxygenase structures reveals novel conformations of the Fe coordination sphere - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Lipoxin - Wikipedia [en.wikipedia.org]

- 7. researchgate.net [researchgate.net]

- 8. probiologists.com [probiologists.com]

- 9. Lipoxins: nature’s way to resolve inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 10. Lipoxin A4 | C20H32O5 | CID 5280914 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 11. lipoxin biosynthesis | Pathway - PubChem [pubchem.ncbi.nlm.nih.gov]

- 12. A signaling network map of Lipoxin (LXA4): an anti-inflammatory molecule [pubmed.ncbi.nlm.nih.gov]

- 13. researchgate.net [researchgate.net]

- 14. Lipoxygenase activity determination [protocols.io]

- 15. researchgate.net [researchgate.net]

- 16. assaygenie.com [assaygenie.com]

- 17. sigmaaldrich.com [sigmaaldrich.com]

The biological targets of Lipoxygenin

An In-Depth Technical Guide to the Biological Targets of Lipoxygenase Inhibitors

For Researchers, Scientists, and Drug Development Professionals

Introduction

Lipoxygenases (LOXs) are a family of non-heme iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, such as arachidonic acid (AA), to produce bioactive lipid mediators.[1][2] These mediators, including leukotrienes and lipoxins, are pivotal in a vast array of physiological and pathological processes. The overactivity of lipoxygenase pathways has been implicated in a multitude of inflammatory diseases, including asthma, arthritis, cancer, and cardiovascular diseases.[3][4] Consequently, the inhibition of these enzymes has emerged as a significant therapeutic strategy.

This technical guide provides a comprehensive overview of the primary biological targets of lipoxygenase inhibitors, with a focus on the key enzymes in the lipoxygenase pathways: 5-lipoxygenase (5-LOX), 12-lipoxygenase (12-LOX), 15-lipoxygenase (15-LOX), and the associated 5-lipoxygenase-activating protein (FLAP).[5][6] We will delve into the signaling cascades they regulate, present quantitative data on inhibitor potency, and provide detailed experimental protocols for studying these targets.

Core Biological Targets

The primary biological targets for this class of inhibitors are the lipoxygenase enzymes themselves and their essential activating proteins.

5-Lipoxygenase (5-LOX)

5-LOX is the key enzyme in the biosynthesis of leukotrienes, which are potent pro-inflammatory mediators.[7][8] It catalyzes the initial two steps in the conversion of arachidonic acid to leukotriene A4 (LTA4).[9] Due to its central role in inflammation, 5-LOX is a major target for the development of anti-inflammatory drugs.[10]

5-Lipoxygenase-Activating Protein (FLAP)

FLAP is an integral nuclear membrane protein that is essential for the cellular activity of 5-LOX.[6][11] It binds arachidonic acid and facilitates its transfer to 5-LOX for metabolism.[7] Inhibiting FLAP prevents the synthesis of leukotrienes, making it an attractive alternative target for anti-inflammatory therapies.[5][12]

12-Lipoxygenase (12-LOX)

The platelet-type 12-LOX is predominantly found in platelets and is involved in the synthesis of 12-hydroxyeicosatetraenoic acid (12-HETE).[13] This molecule has been implicated in platelet activation, thrombosis, and various inflammatory conditions.[14][15] Therefore, 12-LOX is a potential target for novel anti-platelet therapeutics.[13]

15-Lipoxygenase (15-LOX)

15-LOX has a dual role in inflammation. While it can contribute to pro-inflammatory processes, it is also a key enzyme in the production of specialized pro-resolving mediators (SPMs), such as lipoxins and resolvins, which are crucial for the resolution of inflammation.[16][17][18] This dual functionality makes the targeted modulation of 15-LOX a complex but promising therapeutic strategy.

Quantitative Data on Inhibitor Potency

The following tables summarize the inhibitory activities (IC50) and binding affinities (Ki, pKd) of various compounds targeting lipoxygenase pathway proteins.

Table 1: Inhibitory Activity (IC50) of 5-LOX Inhibitors

| Compound | IC50 (µM) | Cell/Assay System | Reference(s) |

| Zileuton | 0.18 - 3.7 | Various | [9] |

| Compound 4 | 0.002 | Not Specified | [9] |

| Compound 2a | 0.0097 | Not Specified | [9] |

| Compound 2b | 0.0086 | Not Specified | [9] |

| Indoleacetic acid (IAA) | 42.98 | Not Specified | [9] |

| Indolebutyric acid (IBA) | 17.82 | Not Specified | [9] |

| Coumarin 12a | 2.8 | Not Specified | [9] |

| Coumarin 12b | 2.1 | Not Specified | [9] |

| BW 755 C | ~1 | Potato Tuber Homogenate | [19] |

| Nordihydroguaiaretic acid | ~1 | Potato Tuber Homogenate | [19] |

Table 2: Binding Affinity and Inhibitory Activity of FLAP Inhibitors

| Compound | IC50 / pKd / Ki | Assay System | Reference(s) |

| Quiflapon (MK-591) | IC50: 1.6 nM | FLAP binding assay | [12] |

| Fiboflapon (GSK2190915) | Potency: 2.9 nM | FLAP binding assay | [12] |

| AM679 | IC50: 2 nM | Human FLAP membrane binding assay | [12] |

| MK-886 | Not Specified | FLAP filtration binding assay | [11] |

| BAY-X1005 | Not Specified | FLAP filtration binding assay | [11] |

Signaling Pathways

The following diagrams illustrate the key signaling pathways involving the targeted lipoxygenase enzymes.

Figure 1: The 5-Lipoxygenase (5-LOX) signaling pathway.

Figure 2: The 12-Lipoxygenase (12-LOX) signaling pathway in platelets.

Figure 3: The role of 15-Lipoxygenase (15-LOX) in inflammation resolution.

Experimental Protocols

Detailed methodologies for key experiments are provided below. These protocols are synthesized from publicly available information and commercial assay kits.[20][21][22][23][24]

Fluorometric Lipoxygenase Activity Assay

This assay measures the activity of LOX enzymes by detecting the fluorescent product generated from the reaction of a LOX substrate with a specific probe.

Workflow Diagram:

Figure 4: Workflow for the fluorometric lipoxygenase activity assay.

Methodology:

-

Reagent Preparation:

-

Prepare LOX Assay Buffer as per the manufacturer's instructions.

-

Prepare working solutions of the LOX Probe, LOX Substrate, and the test inhibitor compound. A known LOX inhibitor (e.g., Zileuton) should be used as a positive control.

-

Prepare the 5-LOX enzyme solution in LOX Assay Buffer.

-

-

Assay Procedure:

-

To a 96-well microplate, add the test inhibitor or vehicle (solvent control).

-

Prepare a reaction mix containing LOX Assay Buffer, LOX Probe, and the 5-LOX Enzyme.

-

Add the reaction mix to each well. Include wells for "Enzyme Control" (no inhibitor) and "Inhibitor Control" (positive control inhibitor).

-

Incubate the plate at room temperature for 10 minutes, protected from light.

-

Initiate the reaction by adding the LOX Substrate solution to all wells.

-

Immediately begin measuring the fluorescence in a microplate reader (Excitation/Emission = 500/536 nm) in kinetic mode, recording data every 30-60 seconds for 10-20 minutes.

-

-

Data Analysis:

-

Determine the rate of reaction (slope) for each well from the linear portion of the kinetic curve.

-

Calculate the percentage of inhibition using the following formula: % Inhibition = [1 - (Slope of Test Compound / Slope of Enzyme Control)] * 100

-

FLAP Binding Assay

This competitive binding assay measures the ability of a test compound to displace a radiolabeled ligand (e.g., [³H]-MK-886) from FLAP in cell membrane preparations.[11]

Workflow Diagram:

Figure 5: Workflow for the FLAP competitive binding assay.

Methodology:

-

Membrane Preparation:

-

Culture human HL-60 cells, optionally stimulating with Phorbol 12-myristate 13-acetate (PMA) to increase FLAP expression.

-

Harvest cells and homogenize in a suitable buffer.

-

Centrifuge the homogenate to pellet the crude membrane fraction.

-

Resuspend the membrane pellet and determine the protein concentration.

-

-

Binding Assay:

-

In a 96-well plate, add a fixed concentration of the cell membrane preparation.

-

Add a fixed concentration of the radiolabeled FLAP ligand (e.g., [³H]-MK-886).

-

Add varying concentrations of the unlabeled test compound.

-

Incubate the plate to allow the binding to reach equilibrium.

-

To determine non-specific binding, include wells with a high concentration of an unlabeled known FLAP ligand.

-

-

Separation and Detection:

-

Rapidly filter the contents of each well through a glass fiber filter plate (e.g., GF/B) using a cell harvester. This captures the membranes with bound radioligand.

-

Wash the filters with ice-cold buffer to remove unbound radioligand.

-

Dry the filter plate, add a scintillation cocktail to each well, and count the radioactivity using a scintillation counter.

-

-

Data Analysis:

-

Plot the percentage of specific binding against the concentration of the test compound.

-

Fit the data to a sigmoidal dose-response curve to determine the IC50 value.

-

The Ki value can be calculated from the IC50 using the Cheng-Prusoff equation.

-

Cell-Based Leukotriene Biosynthesis Assay

This assay quantifies the production of leukotrienes (e.g., LTB4) by cultured cells (e.g., human neutrophils or transfected HEK293 cells) in response to a stimulus, and the inhibitory effect of test compounds.[25][26]

Methodology:

-

Cell Culture and Treatment:

-

Culture appropriate cells (e.g., isolated human neutrophils, HEK293 cells transfected with 5-LOX and FLAP).

-

Pre-incubate the cells with various concentrations of the test inhibitor or vehicle for a specified time (e.g., 15 minutes).

-

-

Stimulation and Termination:

-

Initiate leukotriene biosynthesis by adding a calcium ionophore (e.g., A23187) and arachidonic acid.

-

Incubate at 37°C for a defined period (e.g., 15 minutes).

-

Terminate the reaction by adding a suitable solvent (e.g., methanol) and placing the samples on ice.

-

-

Extraction and Analysis:

-

Centrifuge the samples to pellet cell debris.

-

Extract the lipid mediators from the supernatant using solid-phase extraction (SPE).

-

Analyze the extracted samples to quantify the amount of LTB4 and other metabolites using Ultra-Performance Liquid Chromatography-Tandem Mass Spectrometry (UPLC-MS/MS).

-

-

Data Analysis:

-

Calculate the concentration of leukotrienes produced in each sample.

-

Determine the IC50 value of the test inhibitor by plotting the percentage of inhibition of leukotriene production against the inhibitor concentration.

-

Conclusion

The lipoxygenase pathways, particularly the enzymes 5-LOX, 12-LOX, 15-LOX, and the activating protein FLAP, represent critical targets for the development of therapeutics for a wide range of inflammatory diseases. A thorough understanding of their roles in distinct signaling cascades, coupled with robust quantitative methods for assessing inhibitor potency, is essential for advancing drug discovery in this field. The data and protocols presented in this guide offer a foundational resource for researchers and drug development professionals dedicated to modulating these important biological targets. Future research will likely focus on developing isoform-selective inhibitors and exploring the therapeutic potential of activating pro-resolving pathways.

References

- 1. pubs.acs.org [pubs.acs.org]

- 2. researchgate.net [researchgate.net]

- 3. researchgate.net [researchgate.net]

- 4. biosciencepharma.com [biosciencepharma.com]

- 5. What are FLAP inhibitors and how do they work? [synapse.patsnap.com]

- 6. What's all the FLAP about?: 5-lipoxygenase-activating protein inhibitors for inflammatory diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 7. Frontiers | The 5-lipoxygenase pathway: oxidative and inflammatory contributions to the Alzheimer’s disease phenotype [frontiersin.org]

- 8. mdpi.com [mdpi.com]

- 9. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 10. An overview of lipoxygenase inhibitors with approach of in vivo studies - PubMed [pubmed.ncbi.nlm.nih.gov]

- 11. pa2online.org [pa2online.org]

- 12. medchemexpress.com [medchemexpress.com]

- 13. 12-Lipoxygenase: A Potential Target for Novel Anti-Platelet Therapeutics - PMC [pmc.ncbi.nlm.nih.gov]

- 14. Platelet 12-lipoxygenase activation via glycoprotein VI: involvement of multiple signaling pathways in agonist control of H(P)ETE synthesis - PubMed [pubmed.ncbi.nlm.nih.gov]

- 15. ahajournals.org [ahajournals.org]

- 16. Frontiers | Regulation and Functions of 15-Lipoxygenases in Human Macrophages [frontiersin.org]

- 17. The Role of 12/15-Lipoxygenase and Its Various Metabolites Generated from Multiple Polyunsaturated Fatty Acids as Substrates in Inflammatory Responses - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 12/15-lipoxygenase activity promotes efficient inflammation resolution in a murine model of Lyme arthritis - PMC [pmc.ncbi.nlm.nih.gov]

- 19. researchgate.net [researchgate.net]

- 20. abcam.com [abcam.com]

- 21. abcam.co.jp [abcam.co.jp]

- 22. sigmaaldrich.com [sigmaaldrich.com]

- 23. protocols.io [protocols.io]

- 24. Lipoxygenase Activity Assay Kit (Fluorometric) - Creative BioMart [creativebiomart.net]

- 25. A genetically encoded sensor for visualizing leukotriene B4 gradients in vivo - PMC [pmc.ncbi.nlm.nih.gov]

- 26. dovepress.com [dovepress.com]

Lipoxygenin's Impact on β-Catenin Signaling: A Technical Guide for Researchers

For Immediate Release

This technical guide provides an in-depth analysis of the modulatory effects of lipoxygenases on the β-catenin signaling pathway. Compiled for researchers, scientists, and drug development professionals, this document summarizes key quantitative data, details relevant experimental protocols, and visualizes the intricate signaling networks.

Introduction

The Wnt/β-catenin signaling pathway is a critical regulator of cellular processes, including proliferation, differentiation, and migration. Dysregulation of this pathway is a hallmark of various cancers. Lipoxygenases (LOXs), a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids, have emerged as significant modulators of β-catenin signaling. This guide focuses on the impact of 12-lipoxygenase (12-LOX) and the inhibitory effects of compounds like baicalein on this oncogenic pathway.

Quantitative Data Summary

The following tables summarize the quantitative effects of lipoxygenase modulation on β-catenin signaling and associated cellular responses.

| Cell Line | Treatment | Parameter | Result | Reference |

| Saos-2 (Osteosarcoma) | Baicalein | Cell Proliferation | IC50: 35 µM | [1] |

Table 1: Inhibitory Concentration of Baicalein on Cancer Cell Proliferation. This table presents the half-maximal inhibitory concentration (IC50) of the lipoxygenase inhibitor baicalein on the proliferation of Saos-2 osteosarcoma cells.

| Cell Lines | Modulation | Protein | Change in Expression | Reference |

| BGC823 and MGC803 (Gastric Cancer) | 12-LOX Overexpression | β-catenin | Significantly Increased | [2][3][4] |

| BGC823 and MGC803 (Gastric Cancer) | 12-LOX Overexpression | c-Myc | Significantly Increased | [4] |

| BGC823 and MGC803 (Gastric Cancer) | 12-LOX Overexpression | Cyclin D1 | Significantly Increased | [4] |

| BGC823 and MGC803 (Gastric Cancer) | 12-LOX Overexpression | E-cadherin | Significantly Decreased | [2] |

| BGC823 and MGC803 (Gastric Cancer) | 12-LOX Overexpression | N-cadherin | Significantly Increased | [2] |

| Saos-2 (Osteosarcoma) | Baicalein Treatment | β-catenin | Decreased | [1] |

| Saos-2 (Osteosarcoma) | Baicalein Treatment | Axin2 | Decreased | [1] |

Table 2: Qualitative and Quantitative Changes in Protein Expression. This table outlines the observed changes in the expression levels of key proteins in the Wnt/β-catenin pathway and markers of epithelial-mesenchymal transition (EMT) following the modulation of 12-lipoxygenase activity. While some studies report significant changes, specific fold-change values from Western blot quantifications were not consistently available in the reviewed literature.

Signaling Pathways and Experimental Workflows

The following diagrams, generated using Graphviz (DOT language), illustrate the key signaling pathways and experimental procedures discussed in this guide.

References

- 1. Cadherin-Bound β-Catenin Feeds into the Wnt Pathway upon Adherens Junctions Dissociation: Evidence for an Intersection between β-Catenin Pools | PLOS One [journals.plos.org]

- 2. 12-Lipoxygenase promotes epithelial–mesenchymal transition via the Wnt/β-catenin signaling pathway in gastric cancer cells - PMC [pmc.ncbi.nlm.nih.gov]

- 3. 12-Lipoxygenase promotes epithelial-mesenchymal transition via the Wnt/β-catenin signaling pathway in gastric cancer cells - PubMed [pubmed.ncbi.nlm.nih.gov]

- 4. researchgate.net [researchgate.net]

Lipoxygenase Pathway: A Hub for Therapeutic Innovation

A Technical Guide on the Therapeutic Applications of Lipoxygenase Modulation

Audience: Researchers, Scientists, and Drug Development Professionals

Executive Summary

Lipoxygenases (LOXs) are a family of non-heme iron-containing dioxygenases that play a critical role in the metabolism of polyunsaturated fatty acids, most notably arachidonic acid (AA).[1] The enzymatic products of the LOX pathway, including leukotrienes and lipoxins, are potent lipid mediators that regulate a vast array of physiological and pathological processes.[2][3] While historically associated with pro-inflammatory responses, particularly in the context of asthma and allergic diseases, emerging research has unveiled the multifaceted role of LOX signaling in oncology, neurodegeneration, and cardiovascular diseases.[4][5][6][7] This document provides a comprehensive technical overview of the lipoxygenase pathway, its therapeutic potential, quantitative data on key inhibitors, and detailed experimental protocols for researchers in the field.

The Lipoxygenase Signaling Pathway

The lipoxygenase pathway is a pivotal branch of the arachidonic acid cascade. Upon cellular stimulation, phospholipase A₂ releases arachidonic acid from the plasma membrane.[1] LOX enzymes then catalyze the insertion of molecular oxygen into AA to form unstable hydroperoxyeicosatetraenoic acids (HPETEs).[2] These intermediates are subsequently converted into a diverse family of bioactive lipids, including pro-inflammatory leukotrienes and pro-resolving lipoxins.[8][9]

There are several major isoforms of LOX in humans, distinguished by the position of oxygen insertion on the arachidonic acid backbone:

-

5-Lipoxygenase (5-LOX): The key enzyme in the biosynthesis of leukotrienes.[1][10] It first forms 5-HPETE, which is then converted to Leukotriene A₄ (LTA₄).[11] LTA₄ is a critical intermediate that can be hydrolyzed to the potent neutrophil chemoattractant Leukotriene B₄ (LTB₄) or conjugated with glutathione to form the cysteinyl-leukotrienes (LTC₄, LTD₄, and LTE₄), which are powerful bronchoconstrictors.[10][12] The activity of 5-LOX is tightly regulated by the 5-Lipoxygenase-Activating Protein (FLAP).[1]

-

12-Lipoxygenase (12-LOX): This isoform produces 12-HPETE, which is metabolized to 12-hydroxyeicosatetraenoic acid (12-HETE). 12-LOX is implicated in platelet aggregation, angiogenesis, and tumor cell proliferation.[13]

-

15-Lipoxygenase (15-LOX): This enzyme generates 15-HPETE, leading to 15-HETE. 15-LOX has a dual role; it can contribute to pro-inflammatory signaling, but it is also essential for the biosynthesis of lipoxins, which are specialized pro-resolving mediators that actively terminate inflammation.[14] Lipoxins are generated via transcellular biosynthesis, often involving the sequential action of 15-LOX and 5-LOX in different cell types.[15][16]

The balance between the production of pro-inflammatory leukotrienes and anti-inflammatory lipoxins is crucial for maintaining tissue homeostasis.[14] A disruption in this balance can lead to chronic inflammation and the progression of various diseases.[17]

Potential Therapeutic Applications

The central role of LOX pathways in pathophysiology makes them attractive targets for therapeutic intervention across a spectrum of diseases.

Inflammatory Disorders

The pro-inflammatory actions of leukotrienes are well-established, making LOX inhibitors a logical choice for treating inflammatory conditions.[18]

-

Asthma: Cysteinyl-leukotrienes are potent bronchoconstrictors and stimulate mucus secretion, contributing significantly to asthma pathophysiology.[12] The 5-LOX inhibitor Zileuton is clinically approved for asthma treatment, validating this therapeutic approach.[1]

-

Other Inflammatory Conditions: LOX inhibitors have been investigated for a variety of inflammatory diseases, including arthritis and inflammatory bowel disease, although clinical results have been mixed.[18] The anti-inflammatory effects of lipoxins, which inhibit neutrophil recruitment and stimulate the clearance of apoptotic cells, offer a "pro-resolving" therapeutic strategy, aiming to actively terminate inflammation rather than just blocking pro-inflammatory signals.[8][17]

Oncology

Aberrant arachidonic acid metabolism is a recognized feature of cancer development and progression.[19][20]

-

Tumor Growth and Proliferation: Products of 5-LOX and 12-LOX pathways, such as LTB4 and 12-HETE, have been shown to promote cancer cell proliferation and survival.[13] Increased expression of 5-LOX has been noted in various cancers, including prostate, pancreatic, and lung cancer.[20]

-

Angiogenesis: The LOX pathway can influence tumor angiogenesis. Lipoxins have been shown to inhibit VEGF-stimulated endothelial cell migration, suggesting anti-angiogenic properties.[19]

-

Metastasis: LOX metabolites can regulate cell migration and invasion, key processes in cancer metastasis.[19]

Targeting LOX pathways, therefore, presents a potential strategy for cancer therapy.[4] Dual inhibition of both COX and LOX pathways has been suggested as a more effective approach to suppress cancer progression.[19]

Neurodegenerative Diseases

Oxidative stress is a major contributor to neuronal damage in various neurodegenerative diseases, and the 12/15-LOX enzyme is a key mediator in this process.[21]

-

Ischemic Stroke: Following an ischemic insult, LOX pathways are activated, contributing to neuronal death.[5] Studies have shown that LOX inhibitors can attenuate oxygen/glucose deprivation-induced neuronal damage in hippocampal slices.[5]

-

Alzheimer's Disease (AD): Elevated levels of 12/15-LOX have been found in the early stages of AD.[21] Lipoxin A₄ (LXA₄) has demonstrated neuroprotective effects in models of AD by inhibiting the production of pro-inflammatory cytokines like IL-1β and TNF-α.[22]

-

Neuroprotection: Lipoxins and their stable analogs exert a range of neuroprotective effects against neurological diseases by resolving inflammation and reducing oxidative stress.[22][23] This makes the lipoxin pathway a promising target for developing neuroprotective agents.[24]

Cardiovascular Diseases

LOX-derived lipid mediators play a critical role in the pathophysiology of cardiovascular diseases, including atherosclerosis and myocardial infarction.[6][7]

-

Atherosclerosis: 5-LOX-derived leukotrienes promote pro-inflammatory signaling within the vascular wall, contributing to the development of atherosclerotic plaques.[15][16] Conversely, lipoxins are anti-inflammatory and promote the resolution of inflammation.[15][16] Pharmacological inhibition of the 5-LOX pathway has been shown to attenuate atherosclerosis in animal models.[1]

-

Myocardial Infarction: Inflammation is a key component of the response to myocardial injury.[6] While an initial inflammatory response is necessary for clearing necrotic tissue, unresolved inflammation can impair cardiac healing.[25] The balance between pro-inflammatory leukotrienes and pro-resolving lipoxins is critical in this process.[14]

Quantitative Data on Lipoxygenase Inhibitors

The development of potent and selective LOX inhibitors is a major focus of drug discovery. The inhibitory concentration 50 (IC₅₀) is a standard measure of a drug's potency. Below is a summary of reported IC₅₀ values for various LOX inhibitors.

| Inhibitor | Target(s) | Assay/System | IC₅₀ | Reference(s) |

| Zileuton | 5-LOX | - | 3.7 µM | [26] |

| Fiboflapon | FLAP | FLAP binding test | 2.9 nM | [26] |

| Human whole blood test | 76 nM | [26] | ||

| Compound 44 | Leukotriene Formation | Benzimidazole derivative series | 0.12 µM | [26] |

| Compound 1 | 5-LOX | Indole derivative series | 0.6 µM | [26] |

| Compound 2a | 5-LOX | Indole derivative series | 9.7 nM | [26] |

| Compound 2b | 5-LOX | Indole derivative series | 8.6 nM | [26] |

| Compound 4 (S-isomer) | 5-LOX | Indole derivative series | 2.0 nM | [26] |

| Licofelone Analog (Compound 25) | COX/5-LOX | Pyrrolizine derivative series | - | [26] |

| Coumarin Derivative (12b) | LOX | - | 2.1 µM | [26] |

Experimental Protocols

Accurate and reproducible assays are essential for screening and characterizing LOX inhibitors. Two common methodologies are detailed below.

Spectrophotometric Assay for 15-LOX Inhibition

This method is based on measuring the increase in absorbance at 234 nm, which corresponds to the formation of the conjugated diene hydroperoxide product from a fatty acid substrate like linoleic acid.[27]

Materials:

-

Enzyme: 15-Lipoxygenase (e.g., from soybean, Sigma)

-

Buffer: 0.2 M Borate buffer, pH 9.0

-

Substrate: Linoleic acid solution (e.g., 250 µM in borate buffer)

-

Inhibitor: Test compound dissolved in dimethyl sulfoxide (DMSO)

-

Instrumentation: UV-Vis Spectrophotometer with temperature control, quartz cuvettes

Procedure:

-

Preparation: All solutions should be equilibrated to room temperature. The spectrophotometer is set to record absorbance at 234 nm.

-

Blank: A quartz cuvette containing DMSO and borate buffer is used as a blank throughout the experiment.

-

Control (No Inhibitor):

-

Pipette 12.5 µL of DMSO and 487.5 µL of enzyme solution (e.g., 400 U/mL in borate buffer) into a cuvette.

-

Incubate for 5 minutes at room temperature.

-

Initiate the reaction by rapidly adding 500 µL of the substrate solution.

-

Immediately begin recording the absorbance at 234 nm at regular intervals (e.g., every 30 seconds) for a set period (e.g., 5 minutes).

-

-

Test (With Inhibitor):

-

Pipette 12.5 µL of the inhibitor solution (in DMSO) and 487.5 µL of the enzyme solution into a cuvette.

-

Incubate for 5 minutes at room temperature.

-

Initiate the reaction by adding 500 µL of the substrate solution.

-

Record the absorbance at 234 nm as done for the control.

-

-

Data Analysis:

-

Calculate the rate of reaction (change in absorbance per unit time) for both control and test samples.

-

Determine the percent inhibition caused by the test compound relative to the DMSO control.

-

By testing a range of inhibitor concentrations, an IC₅₀ value can be calculated.

-

Cell-Based Fluorescence Assay for LOX Inhibition

This high-throughput method assesses the activity of intracellular LOX enzymes by measuring the fluorescence of a probe that reacts with lipid hydroperoxides.[28][29]

Materials:

-

Cell Line: A suitable cell line stably expressing the LOX isoform of interest (e.g., HEK 293/5-LOX).

-

Fluorescent Probe: 2',7'-dichlorodihydrofluorescein diacetate (H₂DCFDA). This is a cell-permeable non-fluorescent probe that is de-esterified intracellularly and then oxidized by reactive oxygen species (including lipid hydroperoxides) to the highly fluorescent 2',7'-dichlorofluorescein (DCF).

-

Substrate: Arachidonic acid.

-

Inhibitor: Test compound.

-

Instrumentation: 96-well microplate reader with fluorescence detection, opaque 96-well plates.

Procedure:

-

Cell Plating: Seed the LOX-expressing cells into an opaque 96-well microplate and culture until they reach the desired confluency.

-

Inhibitor Incubation:

-

Remove the culture medium.

-

Add buffer containing the test inhibitor at various concentrations (or vehicle control) to the wells.

-

Incubate for a specified time (e.g., 15-30 minutes) at 37°C.

-

-

Probe Loading:

-

Add the H₂DCFDA probe to each well.

-

Incubate for a further period (e.g., 30 minutes) to allow for cellular uptake and de-esterification.

-

-

Reaction Initiation:

-

Initiate the lipoxygenase reaction by adding arachidonic acid to each well.

-

-

Fluorescence Measurement:

-

Immediately place the plate in the microplate reader.

-

Measure the fluorescence intensity (e.g., excitation ~485 nm, emission ~530 nm) over time.

-

-

Data Analysis:

-

Calculate the rate of fluorescence increase for each well.

-

Determine the percent inhibition for each inhibitor concentration compared to the vehicle control.

-

Plot the percent inhibition against inhibitor concentration to determine the IC₅₀ value.

-

This cell-based approach has the advantage of assessing the intracellular availability and efficacy of inhibitors against their target enzymes in a more physiologically relevant context.[29]

Conclusion and Future Perspectives

The lipoxygenase pathway represents a critical signaling nexus with profound implications for human health and disease. The established success of 5-LOX inhibition in asthma provides a strong foundation for exploring the therapeutic potential of modulating this pathway in other areas.[12][30] The dual and sometimes opposing roles of different LOX isoforms and their metabolites—for instance, the pro-inflammatory leukotrienes versus the pro-resolving lipoxins—present both challenges and opportunities.[19]

Future research will likely focus on:

-

Isoform-Selective Inhibitors: Developing highly selective inhibitors for different LOX isoforms (5-LOX, 12-LOX, 15-LOX) to minimize off-target effects and tailor therapies to specific diseases.

-

Pro-Resolving Therapies: Designing stable analogs of lipoxins and other specialized pro-resolving mediators (SPMs) to harness the body's natural mechanisms for resolving inflammation.[17]

-

Combination Therapies: Exploring the synergistic effects of combining LOX inhibitors with other therapeutic agents, such as COX inhibitors in cancer, to achieve enhanced efficacy.[19]

A deeper understanding of the complex regulation and downstream signaling of the lipoxygenase pathway will continue to fuel the development of novel and effective therapies for a wide range of inflammatory, oncologic, neurodegenerative, and cardiovascular diseases.

References

- 1. The role of lipoxygenases in pathophysiology; new insights and future perspectives - PMC [pmc.ncbi.nlm.nih.gov]

- 2. pure.johnshopkins.edu [pure.johnshopkins.edu]

- 3. researchgate.net [researchgate.net]

- 4. The importance of 15-lipoxygenase inhibitors in cancer treatment - PubMed [pubmed.ncbi.nlm.nih.gov]

- 5. Neuroprotective effects of lipoxygenase inhibitors against ischemic injury in rat hippocampal slice cultures - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. Roles of Lipoxygenases in Cardiovascular Diseases - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Roles of Lipoxygenases in Cardiovascular Diseases - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. m.youtube.com [m.youtube.com]

- 9. researchgate.net [researchgate.net]

- 10. 5-Lipoxygenase: mechanisms of regulation - PMC [pmc.ncbi.nlm.nih.gov]

- 11. 5-Lipoxygenase Pathway, Dendritic Cells, and Adaptive Immunity - PMC [pmc.ncbi.nlm.nih.gov]

- 12. Therapeutic options for 5-lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 13. mdpi.com [mdpi.com]

- 14. Therapeutic Potential of Lipoxin A4 in Chronic Inflammation: Focus on Cardiometabolic Disease - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Lipoxygenases and Cardiovascular Diseases | Semantic Scholar [semanticscholar.org]

- 16. researchgate.net [researchgate.net]

- 17. Lipoxins: nature’s way to resolve inflammation - PMC [pmc.ncbi.nlm.nih.gov]

- 18. 5-Lipoxygenase: a target for antiinflammatory drugs revisited - PubMed [pubmed.ncbi.nlm.nih.gov]

- 19. Cyclooxygenases and lipoxygenases in cancer - PMC [pmc.ncbi.nlm.nih.gov]

- 20. researchgate.net [researchgate.net]

- 21. Novel Lipoxygenase Inhibitors as Neuroprotective Reagents - PMC [pmc.ncbi.nlm.nih.gov]

- 22. Lipoxins in the Nervous System: Brighter Prospects for Neuroprotection - PMC [pmc.ncbi.nlm.nih.gov]

- 23. Frontiers | Lipoxins in the Nervous System: Brighter Prospects for Neuroprotection [frontiersin.org]

- 24. Neuroprotective Effects of Lipoxin A4 in Central Nervous System Pathologies - PMC [pmc.ncbi.nlm.nih.gov]

- 25. Blocking lipoxygenase leads to impaired cardiac repair in acute heart failure - USF Health NewsUSF Health News [hscweb3.hsc.usf.edu]

- 26. Recent development of lipoxygenase inhibitors as anti-inflammatory agents - PMC [pmc.ncbi.nlm.nih.gov]

- 27. researchgate.net [researchgate.net]

- 28. A cell-based assay for screening lipoxygenase inhibitors - PubMed [pubmed.ncbi.nlm.nih.gov]

- 29. researchgate.net [researchgate.net]

- 30. probiologists.com [probiologists.com]

Methodological & Application

Application Notes and Protocols for In Vivo Studies Using Lipoxygenase Inhibitors

A Note on Terminology: The term "Lipoxygenin" is not standard in scientific literature. It is likely a reference to Lipoxygenase (LOX) , a family of enzymes, or more specifically, compounds that inhibit these enzymes. These application notes focus on the in vivo use of Lipoxygenase (LOX) inhibitors , which are critical tools for studying the physiological and pathological roles of the lipoxygenase pathway.

Introduction to Lipoxygenases

Lipoxygenases (LOXs) are a family of iron-containing enzymes that catalyze the dioxygenation of polyunsaturated fatty acids like arachidonic acid and linoleic acid[1][2]. This enzymatic reaction is the first step in the biosynthesis of a group of potent, biologically active lipid mediators, including leukotrienes and lipoxins[3][4]. In humans and mice, there are six main LOX isoforms, with 5-LOX, 12-LOX, and 15-LOX being the most studied[1][5]. These enzymes and their products are deeply involved in a wide array of cellular signaling processes[1].

The products of LOX pathways are key players in inflammatory responses. For instance, the 5-LOX pathway produces leukotrienes, which are potent pro-inflammatory mediators involved in conditions like asthma by causing bronchoconstriction and neutrophil recruitment[1][5][6][7]. Consequently, inhibiting LOX enzymes is a significant area of research for developing treatments for various diseases, including inflammation, cancer, asthma, and atherosclerosis[8][9][10].

Application Notes: In Vivo Studies with LOX Inhibitors

Objective

In vivo studies using LOX inhibitors are typically designed to:

-

Investigate the role of specific LOX pathways (e.g., 5-LOX, 12-LOX) in the pathophysiology of a disease.

-

Evaluate the therapeutic potential of novel LOX inhibitors in preclinical animal models.

-

Understand the systemic effects of blocking the production of specific lipid mediators like leukotrienes.

-

Elucidate the impact of LOX inhibition on cell proliferation, inflammation, angiogenesis, and apoptosis in a whole-organism context[9][11][12].

Common In Vivo Models

The selection of an appropriate animal model is critical and depends on the disease under investigation.

-

Inflammation and Allergy:

-

Carrageenan-Induced Paw Edema (Rat): A classic model for acute inflammation where LOX inhibitors can be tested for their anti-inflammatory effects[13].

-

Ovalbumin (OVA)-Induced Allergic Airway Inflammation (Mouse/Guinea Pig): Used to model asthma. Endpoints include measuring leukocyte infiltration into the lungs, cytokine levels (IL-4, IL-5, IL-13), and airway hyperresponsiveness[6][14].

-

Dermal Arthus Reaction: An immune-complex-mediated inflammation model used to assess the biochemical efficacy of 5-LO inhibitors[15].

-

-

Cancer:

-

Xenograft Models (Athymic Mice): Human cancer cell lines are implanted subcutaneously to form tumors. The effect of LOX inhibitors on tumor growth, proliferation, and apoptosis can be monitored[10][12].

-

Carcinogen-Induced Models: Used to study the potential of LOX inhibitors as chemopreventive agents that can prevent or slow cancer development[9].

-

Selection and Administration of LOX Inhibitors

A variety of LOX inhibitors are available, ranging from broad-spectrum (pan-LOX) inhibitors to those highly specific for a single isoform.

-

Nordihydroguaiaretic acid (NDGA): A pan-LOX inhibitor often used in preclinical studies to demonstrate the general involvement of LOX pathways[13][14].

-

Zileuton: A specific, clinically used 5-LOX inhibitor[15].

-

BI-L-239, A-78773, ZD2138: Potent and selective 5-LOX inhibitors evaluated in various in vivo models[6][15].

The route of administration (e.g., oral, intraperitoneal, intravenous, inhaled) and the dosage must be optimized based on the inhibitor's pharmacokinetic properties and the specific animal model[6][14][16].

Data Presentation: Summary of In Vivo Studies

The following tables summarize quantitative data from representative in vivo studies using LOX inhibitors.

Table 1: LOX Inhibitors in Inflammation and Allergy Models

| Inhibitor | Animal Model | Disease/Inducer | Dosage & Route | Key Quantitative Findings | Reference |

| BI-L-239 | Conscious Sheep | Ascaris-induced asthma | Inhaled | 66% inhibition of late-phase bronchoconstriction; 61% reduction in neutrophil infiltration. | [6] |

| BI-L-239 | Guinea Pigs | Ovalbumin-induced asthma | Inhaled | 80% attenuation of acute bronchoconstriction; 58% reduction in leukocyte infiltration. | [6] |

| NDGA | Mice | Ovalbumin-induced airway inflammation | Intraperitoneal (i.p.) & Intravenous (i.v.) | Significantly attenuated influx of total leukocytes into lungs; Reduced IL-4, IL-5, and IL-13 levels. | [14] |

| NDGA, Phenidone | Rats | Carrageenan-induced plantar oedema | N/A | Demonstrated beneficial effects in reducing inflammation. | [13] |

| Zileuton, A-78773 | Guinea Pigs | Antigen-induced airway response | N/A | Less effective in suppressing functional airway response compared to LTB4 production in whole blood. | [15] |

Table 2: LOX Inhibitors in Cancer Models

| Inhibitor | Animal Model | Cancer Type | Dosage & Route | Key Quantitative Findings | Reference |

| REV5901 (5-LOX Inhibitor) | Athymic Mouse Xenograft | Pancreatic Cancer | N/A | Decreased tumor proliferation and induced apoptosis in the tumor mass. | [12] |

| 15-LOX-1 Overexpression | N/A | Colon Carcinoma | N/A | Reduced tumorigenic activity in vivo. | [10] |